molecular formula C12H14ClNO B4626157 N-(2-chlorobenzyl)cyclobutanecarboxamide

N-(2-chlorobenzyl)cyclobutanecarboxamide

Cat. No. B4626157
M. Wt: 223.70 g/mol
InChI Key: ZANODMPTHPFOPT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)cyclobutanecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling pathways.

Scientific Research Applications

Medicinal Chemistry and Drug Design

  • Cyclobutane derivatives have been identified as potent inhibitors of the fat mass and obesity-associated protein (FTO), revealing a novel binding site for FTO inhibitors. This discovery offers new opportunities for developing selective and potent FTO inhibitors, potentially addressing obesity or obesity-associated diseases (Wu He et al., 2015).
  • The unique puckered structure, increased C−C π-character, and relative chemical inertness of the cyclobutane ring have been exploited in drug candidates to achieve favorable properties such as metabolic stability and directed pharmacophore groups (Marnix R. van der Kolk et al., 2022).

Organic Synthesis

  • Cyclobutane-containing compounds have been synthesized through various methods, including asymmetric intramolecular cyclobutane formation via photochemical reactions and mechanochemical synthesis. These methods provide efficient routes to construct cyclobutane frameworks with potential applications in pharmaceuticals and materials science (Fumitoshi Yagishita et al., 2011); (Davin Tan et al., 2014).

Photodimerization and Photochemistry

  • The photodimerization of cyclobutane-containing compounds has been explored for its potential in creating complex molecular architectures, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry (V. Dembitsky, 2007).

Catalysis

  • Cyclobutane derivatives have been involved in catalytic reactions, such as gold-catalyzed cycloadditions, highlighting their role in constructing densely substituted cyclobutanes and facilitating complex molecular transformations (Xiao-Xiao Li et al., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-7-2-1-4-10(11)8-14-12(15)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANODMPTHPFOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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